N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a dimethylamino group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(dimethylamino)benzaldehyde and 2-fluoropyridine.
Condensation Reaction: The 4-(dimethylamino)benzaldehyde undergoes a condensation reaction with 2-fluoropyridine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial synthesis include dichloromethane and ethanol.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, while the fluorine atom contributes to its stability and bioavailability. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar chemical reactivity.
Fluoropyridine derivatives: Compounds with a fluorine atom on the pyridine ring have comparable stability and electronic properties.
Uniqueness
N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide is unique due to the combination of the dimethylamino group and the fluorine atom, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-18(2)12-4-6-13(7-5-12)19(3)15(20)11-8-9-17-14(16)10-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFHUTDBHVITBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C)C(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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